Azido-PEG4-Hydrazid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Azido-PEG4-hydrazide has a wide range of applications in scientific research:

Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

Biology: Employed in bio-conjugation techniques to label biomolecules such as proteins and nucleic acids.

Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.

Industry: Applied in the development of advanced materials and nanotechnology.

Wirkmechanismus

Target of Action

Azido-PEG4-hydrazide is a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein . Therefore, the primary targets of Azido-PEG4-hydrazide are the proteins that it is designed to degrade.

Mode of Action

Azido-PEG4-hydrazide contains an Azide group . This Azide group can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also undergo a strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups . These reactions allow Azido-PEG4-hydrazide to bind to its target proteins.

Biochemische Analyse

Biochemical Properties

Azido-PEG4-hydrazide plays a crucial role in biochemical reactions, primarily as a linker in the synthesis of PROTAC molecules. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein’s ubiquitination and subsequent degradation by the proteasome . Azido-PEG4-hydrazide interacts with various biomolecules, including proteins containing alkyne groups, through CuAAC reactions, and with molecules containing DBCO or BCN groups through SPAAC reactions . These interactions facilitate the formation of stable triazole linkages, which are essential for the stability and function of PROTACs.

Cellular Effects

Azido-PEG4-hydrazide influences cellular processes by facilitating the targeted degradation of specific proteins. This targeted degradation can modulate cell signaling pathways, gene expression, and cellular metabolism . For instance, by degrading oncogenic proteins, Azido-PEG4-hydrazide-based PROTACs can inhibit cancer cell proliferation and induce apoptosis. The compound’s ability to selectively degrade proteins makes it a powerful tool for studying protein function and cellular pathways.

Molecular Mechanism

The molecular mechanism of Azido-PEG4-hydrazide involves its role as a linker in PROTACs. The azide group of Azido-PEG4-hydrazide undergoes CuAAC or SPAAC reactions to form stable triazole linkages with target proteins . This linkage allows the PROTAC to bring the target protein in close proximity to an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent proteasomal degradation of the target protein . This mechanism enables the selective and efficient degradation of specific proteins, thereby modulating cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Azido-PEG4-hydrazide can change over time due to its stability and degradation properties. The compound is stable at -20°C when protected from light, and in solvent, it remains stable at -80°C for six months and at -20°C for one month . Over time, the degradation of Azido-PEG4-hydrazide can affect its efficacy in biochemical reactions and its ability to degrade target proteins. Long-term studies have shown that the compound maintains its activity in in vitro and in vivo settings, although its stability must be carefully managed to ensure consistent results .

Dosage Effects in Animal Models

The effects of Azido-PEG4-hydrazide vary with different dosages in animal models. At lower dosages, the compound effectively degrades target proteins without causing significant toxicity . At higher dosages, Azido-PEG4-hydrazide can exhibit toxic effects, including off-target protein degradation and adverse cellular responses . It is essential to determine the optimal dosage to balance efficacy and safety in animal studies.

Metabolic Pathways

Azido-PEG4-hydrazide is involved in metabolic pathways that include its interactions with enzymes and cofactors. The compound’s azide group participates in CuAAC and SPAAC reactions, which are catalyzed by copper ions or strain-promoted conditions . These reactions facilitate the formation of stable triazole linkages, which are crucial for the compound’s role in PROTAC synthesis and protein degradation. The metabolic flux and metabolite levels can be influenced by the presence of Azido-PEG4-hydrazide, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, Azido-PEG4-hydrazide is transported and distributed through interactions with transporters and binding proteins . The hydrophilic polyethylene glycol spacer in the compound enhances its solubility in aqueous media, facilitating its distribution in biological systems . The compound’s localization and accumulation are influenced by its interactions with specific cellular components, ensuring its effective delivery to target sites.

Subcellular Localization

Azido-PEG4-hydrazide’s subcellular localization is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its activity . The formation of stable triazole linkages through CuAAC or SPAAC reactions ensures that Azido-PEG4-hydrazide remains localized to its target sites, enhancing its efficacy in protein degradation and cellular modulation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The azide group is typically introduced via nucleophilic substitution reactions, while the hydrazide group is formed through hydrazinolysis .

Industrial Production Methods

Industrial production of Azido-PEG4-hydrazide involves large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. The process includes stringent purification steps such as crystallization and chromatography to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

Azido-PEG4-hydrazide undergoes several types of chemical reactions:

Click Chemistry Reactions: The azide group reacts with alkyne groups via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide group can also react with strained alkynes such as DBCO or BCN without the need for a copper catalyst.

Hydrazone Formation: The hydrazide group reacts with aldehydes to form semi-permanent hydrazone bonds.

Common Reagents and Conditions

CuAAC Reactions: Copper sulfate and sodium ascorbate are commonly used as catalysts in aqueous or organic solvents.

SPAAC Reactions: Strained alkynes like DBCO or BCN are used under mild conditions without the need for a catalyst.

Hydrazone Formation: Aldehydes are used in the presence of mild acids or bases to facilitate the reaction.

Major Products Formed

Triazole Linkages: Formed from CuAAC and SPAAC reactions.

Hydrazone Bonds: Formed from reactions with aldehydes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Azido-PEG4-NHS Ester: Contains an azide group and an NHS ester group, used for amine-reactive conjugation.

Azido-PEG4-Alkyne: Contains both azide and alkyne groups, used for click chemistry applications.

Uniqueness

Azido-PEG4-hydrazide is unique due to its dual functionality, allowing it to participate in both click chemistry and hydrazone formation reactions. This versatility makes it a valuable tool in various scientific and industrial applications .

Biologische Aktivität

Azido-PEG4-hydrazide is a versatile compound widely utilized in bioconjugation and drug delivery applications. Characterized by its azide and hydrazide functional groups, it plays a crucial role in facilitating chemical reactions, particularly through click chemistry, which allows for the efficient conjugation of biomolecules. This article explores the biological activity of Azido-PEG4-hydrazide, its applications, and relevant research findings.

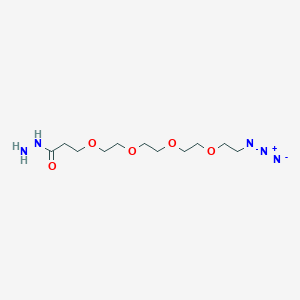

Chemical Structure and Properties

Azido-PEG4-hydrazide features a polyethylene glycol (PEG) chain that enhances solubility in aqueous environments, making it suitable for biological applications. The molecular formula is , with a molecular weight of 305.3 g/mol. The compound's structure includes:

- Azide Group : Reactive towards alkynes, facilitating click chemistry.

- Hydrazide Group : Capable of forming hydrazone bonds with aldehydes or ketones.

Biological Applications

Azido-PEG4-hydrazide is primarily recognized for its role in:

- Antibody-Drug Conjugates (ADCs) : Enhancing targeted delivery of therapeutic agents to specific cells or tissues.

- Bioconjugation : Serving as a linker in the synthesis of peptide-drug conjugates (PDCs) and other bioconjugates.

- Chemical Biology : Acting as a tool for labeling and studying biomolecules due to its stability and reactivity.

1. Antibody-Drug Conjugates

In a study involving the synthesis of Azido-PEG4-hydrazone linker conjugated with Doxorubicin (DOX), researchers demonstrated that the compound significantly improved the therapeutic index for high-grade glioma treatment. The conjugate exhibited enhanced cytotoxicity against cancer cells, indicating the potential of Azido-PEG4-hydrazide in cancer therapy .

2. Biological Activity of Hydrazones

Research has shown that hydrazones, including derivatives like Azido-PEG4-hydrazide, possess diverse biological activities such as:

- Anticancer : Various hydrazone derivatives have been reported to exhibit significant antiproliferative activity against multiple cancer cell lines, with IC50 values ranging from 4 to 17 μM .

- Antimicrobial : Some studies highlight the antibacterial and antifungal properties of hydrazone compounds, suggesting potential applications in treating infections .

3. Mechanistic Studies

Mechanistic investigations into Azido-PEG4-hydrazide reveal its ability to induce apoptosis and modulate cell cycle dynamics. It has been implicated in pathways related to DNA damage response and autophagy, which are critical for cancer cell survival .

Comparative Analysis with Similar Compounds

The following table summarizes key features and properties of Azido-PEG4-hydrazide compared to related compounds:

| Compound Name | Functional Groups | Unique Properties |

|---|---|---|

| Azido-PEG4-hydrazide | Azide/Hydrazide | Directly reactive; facilitates click chemistry |

| Azido-PEG4-t-Boc-hydrazide | Azide/Boc-protected Hydrazide | Requires deprotection before use |

| Azido-PEG3-formylhydrazine | Shorter PEG chain | Different solubility and reactivity profiles |

Case Studies

- Cancer Therapy : A study demonstrated that conjugates formed using Azido-PEG4-hydrazide showed superior efficacy against breast cancer cell lines (MCF-7) compared to non-conjugated drugs, emphasizing its role in enhancing drug delivery systems .

- Infection Control : Another investigation highlighted the potential use of hydrazone derivatives in combating viral infections, showcasing the versatility of compounds derived from Azido-PEG4-hydrazide in therapeutic settings .

Eigenschaften

IUPAC Name |

3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N5O5/c12-15-11(17)1-3-18-5-7-20-9-10-21-8-6-19-4-2-14-16-13/h1-10,12H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUAWGAVOHIVJRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCN=[N+]=[N-])C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.